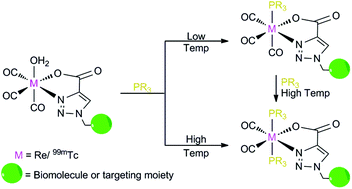Rhenium and technetium bi- and tricarbonyl complexes in a new strategy for biomolecule incorporation using click chemistry†
Dalton Transactions Pub Date: 2014-03-27 DOI: 10.1039/C4DT00684D
Abstract
A versatile strategy to prepare fac-[MI(CO)3]+ and cis-[MI(CO)2]+ (M = Re, 99mTc) complexes was developed using Huisgen click chemistry and monodentate phosphine ligands to readily incorporate biomolecules and tailor the chemical properties.

Recommended Literature
- [1] Book reviews
- [2] Bulk transport and oxygen surface exchange of the mixed ionic–electronic conductor Ce1−xTbxO2−δ (x = 0.1, 0.2, 0.5)†
- [3] Carbon nanomaterial scaffold films with conductivity at micro and sub-micron levels
- [4] Characterization of dandelion species using 1H NMR- and GC-MS-based metabolite profiling
- [5] Capture of actinides (Th4+, [UO2]2+) and surrogating lanthanide (Nd3+) in porous metal–organic framework MIL-100(Al) from water: selectivity and imaging of embedded nanoparticles†‡
- [6] Bacteriological, physiological, etc.
- [7] Benchmarking sampling methodology for calculations of Rayleigh light scattering properties of atmospheric molecular clusters†
- [8] Canonical and explicitly-correlated coupled cluster correlation energies of sub-kJ mol−1 accuracy via cost-effective hybrid-post-CBS extrapolation†
- [9] British Standards Institution
- [10] B–B bond activation and NHC ring-expansion reactions of diboron(4) compounds, and accurate molecular structures of B2(NMe2)4, B2eg2, B2neop2 and B2pin2†









